MFCD02968571

Description

Molecular Formula: C₆H₅BBrClO₂

Molecular Weight: 235.27 g/mol

MDL Number: MFCD13195646

Key Properties:

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Log Po/w (Octanol-Water Partition Coefficient): Values vary by calculation method: XLOGP3: 2.15 WLOGP: 0.78 SILICOS-IT: 0.61 .

- Synthetic Accessibility: Score of 2.07 (scale: 1 = easy to synthesize, 10 = highly complex) .

Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name |

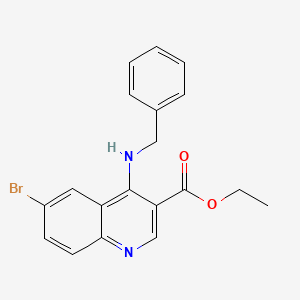

ethyl 4-(benzylamino)-6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPPAGVYFFWERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02968571” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: “MFCD02968571” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving “MFCD02968571” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of “MFCD02968571” depend on the type of reaction and the conditions used. These products are essential for further applications and research involving this compound.

Scientific Research Applications

“MFCD02968571” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for various studies and practical applications.

Chemistry: In chemistry, “MFCD02968571” is used as a reagent or intermediate in various chemical reactions. Its reactivity and stability make it suitable for synthesizing other compounds and studying reaction mechanisms.

Biology: In biological research, “MFCD02968571” may be used to study cellular processes and interactions. Its effects on biological systems can provide insights into cellular functions and potential therapeutic applications.

Medicine: In medicine, “MFCD02968571” may have potential therapeutic applications. Its interactions with biological targets can lead to the development of new drugs or treatments for various diseases.

Industry: In the industrial sector, “MFCD02968571” is used in the production of various products. Its chemical properties make it suitable for manufacturing processes and the development of new materials.

Mechanism of Action

The mechanism of action of “MFCD02968571” involves its interactions with specific molecular targets and pathways

Molecular Targets and Pathways: “MFCD02968571” interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structurally Similar Boronic Acid Derivatives

The following compounds share structural motifs (halogenated phenylboronic acids) and functional applications (e.g., Suzuki-Miyaura cross-coupling reagents):

Key Observations :

- Lipophilicity : (6-Bromo-2,3-dichlorophenyl)boronic acid has higher Log Po/w (3.02), suggesting better membrane permeability but lower aqueous solubility (0.09 mg/mL) .

- BBB Penetration : MFCD02968571 uniquely exhibits BBB permeability, likely due to optimized halogen placement and molecular polarity (TPSA = 40.46 Ų) .

- Synthesis Complexity : Increased halogen substitution correlates with higher synthetic difficulty.

Functionally Similar Brominated Aromatic Compounds

CAS 1761-61-1 (C₇H₅BrO₂, MDL: MFCD00003330) :

- Molecular Weight : 201.02 g/mol

- Solubility : 0.687 mg/mL (0.00342 mol/L), higher than MFCD02968571.

- Log S (ESOL) : -2.47 (vs. -2.99 for MFCD02968571), indicating better solubility.

- Applications : Intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives) .

Comparison Highlights :

- Bioactivity : MFCD02968571’s boron group enables catalytic applications, while CAS 1761-61-1’s carboxylate moiety favors coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.